

Application Note: Quantitative Lipidomics using DHA-EE-d5 as an Internal Standard

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Compound of Interest

Compound Name: *Docosahexaenoic acid ethyl ester-d5-1*

Cat. No.: *B12398390*

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Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards for accurate and precise quantification. An ideal internal standard is a stable isotope-labeled version of the analyte of interest, which is not naturally present in the sample and exhibits similar chemical and physical properties to the endogenous lipids being measured.

This application note details the use of docosahexaenoic acid-ethyl ester-d5 (DHA-EE-d5) as a robust internal standard for the quantitative analysis of lipids, particularly fatty acids and their esters, in complex biological matrices such as plasma. DHA is a critical omega-3 polyunsaturated fatty acid with well-documented roles in neuroinflammation, membrane structure, and cellular signaling. The ethyl ester form provides a stable compound that can be easily spiked into samples prior to extraction, while the deuterium labeling allows for clear differentiation from endogenous, non-labeled lipids by mass spectrometry.

Experimental Protocols

Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes a common method for extracting total lipids from plasma samples.

Materials:

- Plasma samples
- DHA-EE-d5 internal standard solution (1 mg/mL in ethanol)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Thaw plasma samples on ice.
- In a glass centrifuge tube, add 100 μ L of plasma.
- Spike the plasma with 10 μ L of the DHA-EE-d5 internal standard solution to achieve a final concentration of 100 ng per sample. The optimal concentration may need to be adjusted based on the expected levels of endogenous lipids.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Add 500 μ L of 0.9% NaCl solution to induce phase separation.

- Vortex again for 30 seconds.
- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for the analytical method (e.g., 100 µL of methanol:toluene 9:1 v/v for LC-MS analysis).

LC-MS/MS Analysis of Fatty Acid Ethyl Esters

This protocol provides a general method for the analysis of fatty acid ethyl esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Column Temperature: 45°C
- Injection Volume: 5 µL

- Gradient:
 - 0-2 min: 30% B
 - 2-12 min: Linear gradient to 100% B
 - 12-15 min: Hold at 100% B
 - 15.1-18 min: Re-equilibrate at 30% B

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow Rates: Optimized for the specific instrument
- MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and the DHA-EE-d5 internal standard. A representative transition for DHA-EE-d5 would be m/z 358.3 → 67.1.

Data Presentation

The following tables summarize the expected performance characteristics of a quantitative lipidomics method using DHA-EE-d5 as an internal standard.

Table 1: Method Linearity

Analyte	Calibration Range (ng/mL)	R ²
Palmitic Acid Ethyl Ester	1 - 1000	>0.995
Oleic Acid Ethyl Ester	1 - 1000	>0.995
Linoleic Acid Ethyl Ester	1 - 1000	>0.995
Docosahexaenoic Acid Ethyl Ester	1 - 1000	>0.995

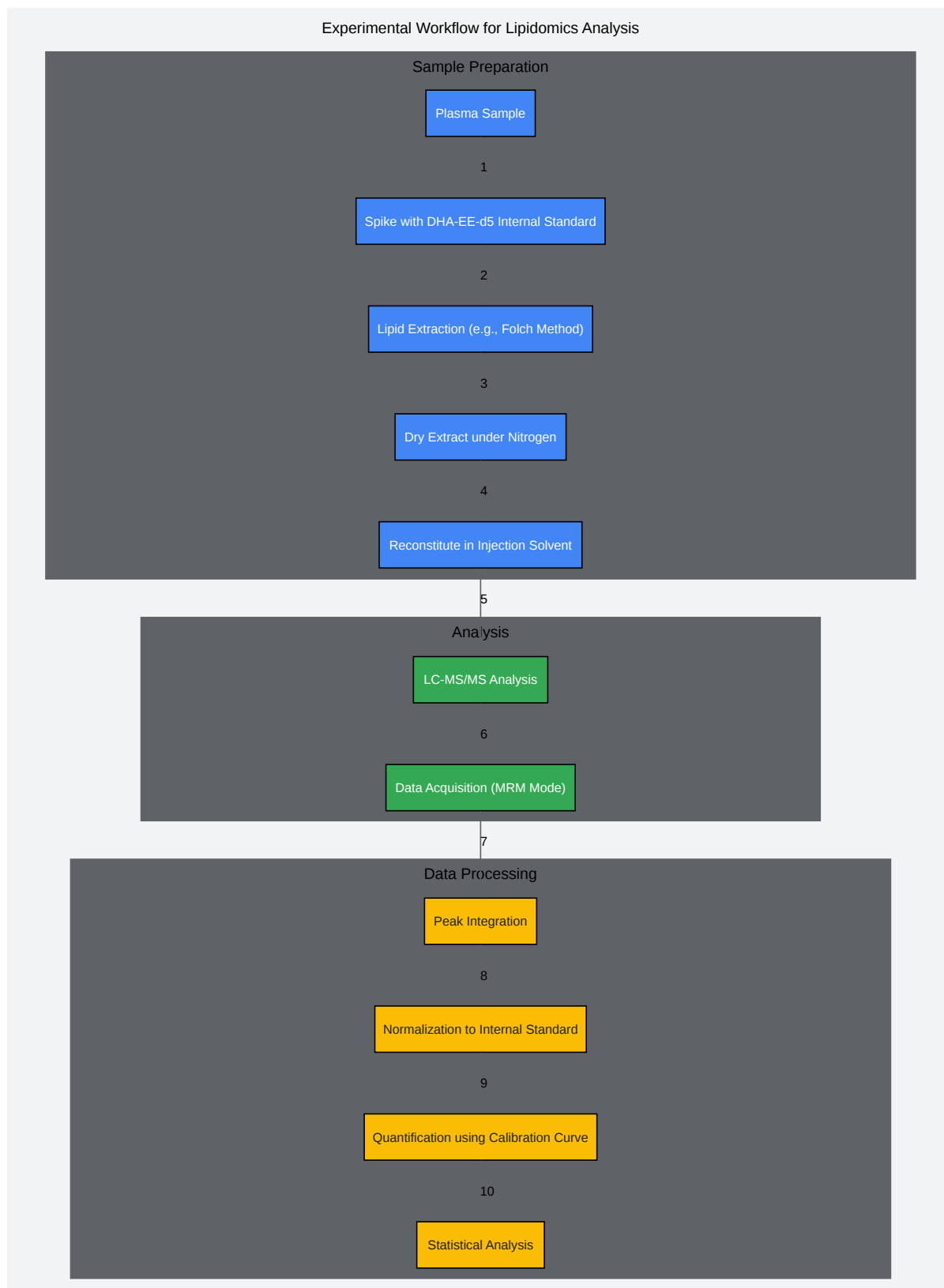
Table 2: Precision and Accuracy

Analyte	Spiked Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC	5	< 10	< 15	90 - 110
Mid QC	100	< 10	< 15	90 - 110
High QC	800	< 10	< 15	90 - 110

Table 3: Lipid Extraction Recovery

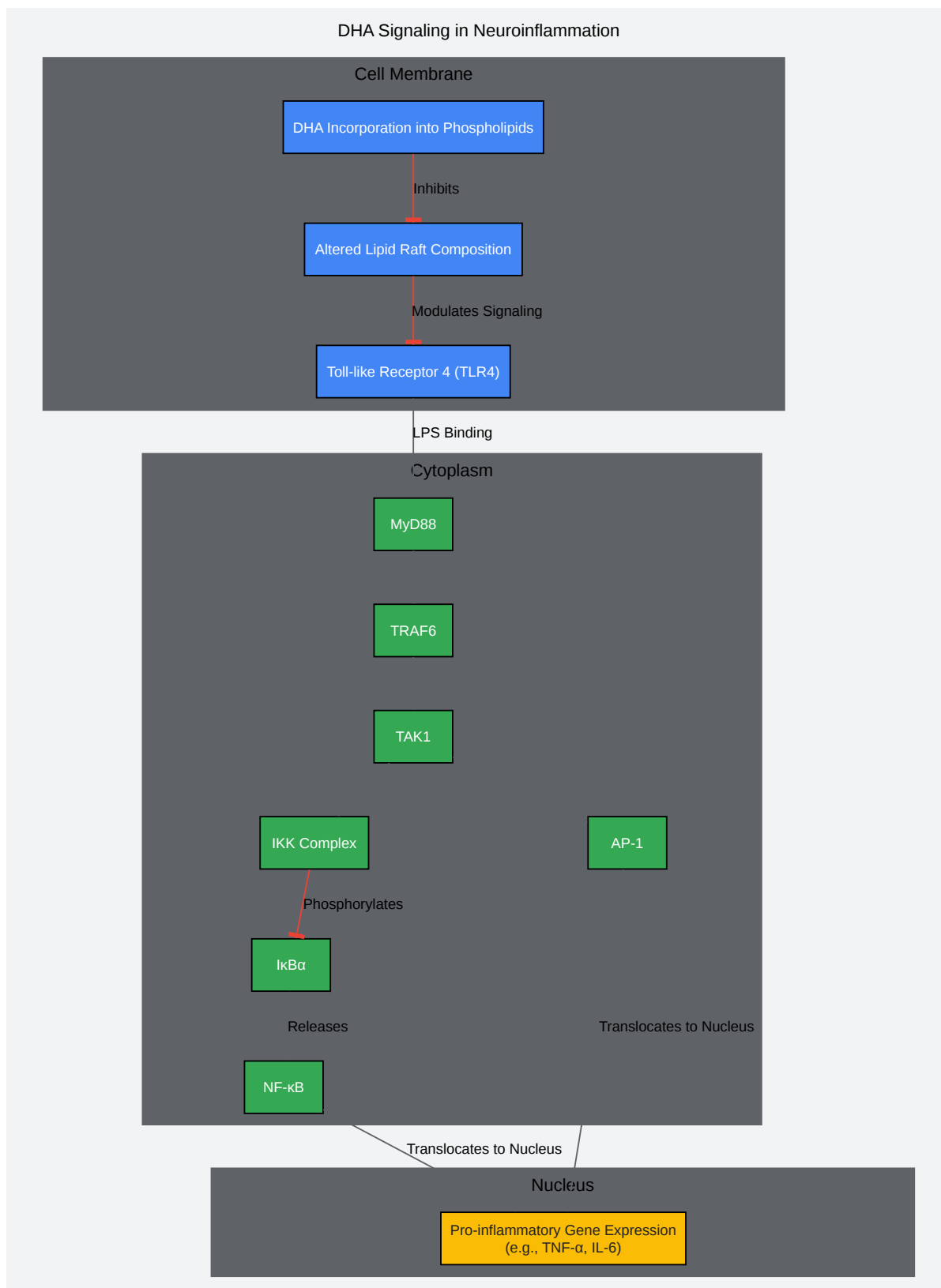
Lipid Class	Extraction Method	Recovery (%)
Free Fatty Acids	Modified Folch	92 ± 5
Phosphatidylcholines	Modified Folch	95 ± 4
Triacylglycerols	Modified Folch	91 ± 6

Visualizations



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Caption: A typical experimental workflow for lipidomics analysis.



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